Cas no 1694290-39-5 (2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one)

2,2-Difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one is a fluorinated ketone derivative featuring a dihydrobenzofuran scaffold. Its structural framework combines the stability of a benzofuran ring with the electronic effects of difluoromethyl ketone functionality, making it a valuable intermediate in synthetic organic chemistry. The presence of fluorine atoms enhances its reactivity in nucleophilic substitution and cross-coupling reactions, while the 2-methyl group contributes to steric control in stereoselective transformations. This compound is particularly useful in pharmaceutical and agrochemical research, where its unique electronic and steric properties facilitate the development of bioactive molecules. High purity and well-defined reactivity ensure consistent performance in complex synthetic pathways.
2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one structure
1694290-39-5 structure
商品名:2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
CAS番号:1694290-39-5
MF:C11H10F2O2
メガワット:212.192710399628
CID:5969673
PubChem ID:103513608

2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
    • EN300-1932389
    • 1694290-39-5
    • インチ: 1S/C11H10F2O2/c1-6-4-8-5-7(10(14)11(12)13)2-3-9(8)15-6/h2-3,5-6,11H,4H2,1H3
    • InChIKey: LCVLAJIJIZYFGM-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C1C=CC2=C(C=1)CC(C)O2)=O)F

計算された属性

  • せいみつぶんしりょう: 212.06488588g/mol
  • どういたいしつりょう: 212.06488588g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 255
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1932389-5.0g
2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
1694290-39-5
5g
$2732.0 2023-06-04
Enamine
EN300-1932389-0.05g
2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
1694290-39-5
0.05g
$707.0 2023-09-17
Enamine
EN300-1932389-0.25g
2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
1694290-39-5
0.25g
$774.0 2023-09-17
Enamine
EN300-1932389-2.5g
2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
1694290-39-5
2.5g
$1650.0 2023-09-17
Enamine
EN300-1932389-10.0g
2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
1694290-39-5
10g
$4052.0 2023-06-04
Enamine
EN300-1932389-0.1g
2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
1694290-39-5
0.1g
$741.0 2023-09-17
Enamine
EN300-1932389-1.0g
2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
1694290-39-5
1g
$943.0 2023-06-04
Enamine
EN300-1932389-5g
2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
1694290-39-5
5g
$2443.0 2023-09-17
Enamine
EN300-1932389-0.5g
2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
1694290-39-5
0.5g
$809.0 2023-09-17
Enamine
EN300-1932389-1g
2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
1694290-39-5
1g
$842.0 2023-09-17

2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one 関連文献

2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-oneに関する追加情報

Research Brief on 2,2-Difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one (CAS: 1694290-39-5): Recent Advances and Applications

The compound 2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one (CAS: 1694290-39-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated benzofuran derivative exhibits unique physicochemical properties that make it a promising candidate for various applications, including drug discovery and material science. Recent studies have focused on its synthesis, structural characterization, and potential biological activities, shedding light on its versatility and therapeutic potential.

One of the key advancements in the study of this compound is its efficient synthesis via a multi-step route involving palladium-catalyzed cross-coupling reactions. Researchers have optimized the reaction conditions to achieve high yields and purity, which is critical for its application in pharmaceutical development. The presence of the difluoroethyl group adjacent to the carbonyl moiety enhances its reactivity, making it a valuable intermediate for further chemical modifications.

In terms of biological activity, preliminary studies suggest that 2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. This has sparked interest in its potential as a lead compound for the development of anti-inflammatory agents. Additionally, its structural similarity to other bioactive benzofuran derivatives hints at possible applications in neurodegenerative disease research, although further in vitro and in vivo studies are needed to validate these hypotheses.

Recent computational studies have also explored the compound's binding affinity to various protein targets using molecular docking and dynamics simulations. These studies provide insights into its potential interactions with biological macromolecules, offering a foundation for structure-activity relationship (SAR) analyses. Such computational approaches are invaluable for guiding the design of derivatives with enhanced pharmacological properties.

Beyond its biological applications, the compound's unique electronic properties have been investigated for use in materials science. Its fluorinated structure contributes to high thermal stability and low polarizability, making it a candidate for advanced materials such as organic semiconductors or liquid crystals. Researchers are exploring its incorporation into polymeric matrices to develop materials with tailored optical and electronic characteristics.

In conclusion, 2,2-difluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one represents a versatile scaffold with significant potential in both pharmaceutical and material science applications. Ongoing research aims to further elucidate its biological mechanisms and optimize its properties for specific uses. The compound's dual utility underscores the importance of interdisciplinary approaches in modern chemical biology and drug discovery.

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